molecular formula C15H25NO2 B5618708 (3-Ethyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate

(3-Ethyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate

Cat. No.: B5618708
M. Wt: 251.36 g/mol
InChI Key: ADBMCMYNEQAAJV-UHFFFAOYSA-N
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Description

(3-Ethyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate is a synthetic organic compound that features a piperidine ring, an alkyne group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Alkyne Group: The alkyne group can be introduced via Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride or acetyl chloride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3-Ethyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate depends on its application:

Comparison with Similar Compounds

Similar Compounds

    (3-Ethyl-6-piperidin-1-ylhex-4-yn-3-yl) alcohol: Similar structure but with a hydroxyl group instead of an acetate ester.

    (3-Ethyl-6-piperidin-1-ylhex-4-yn-3-yl) amine: Similar structure but with an amine group instead of an acetate ester.

Uniqueness

Properties

IUPAC Name

(3-ethyl-6-piperidin-1-ylhex-4-yn-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-4-15(5-2,18-14(3)17)10-9-13-16-11-7-6-8-12-16/h4-8,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBMCMYNEQAAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#CCN1CCCCC1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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